molecular formula C7H9FN2O2S B13922212 4-(Aminomethyl)-3-fluorobenzenesulfonamide

4-(Aminomethyl)-3-fluorobenzenesulfonamide

Cat. No.: B13922212
M. Wt: 204.22 g/mol
InChI Key: UVXGDJYWCWMFQG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-fluorobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an aminomethyl group and a fluorine atom attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The fluorine atom is usually introduced through halogenation reactions. The sulfonamide group can be added via sulfonation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Aminomethyl)-3-fluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is the enzyme carbonic anhydrase, which it inhibits by binding to the active site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects. The compound may also interact with other proteins and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonamide group is crucial for its enzyme inhibitory activity .

Properties

Molecular Formula

C7H9FN2O2S

Molecular Weight

204.22 g/mol

IUPAC Name

4-(aminomethyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C7H9FN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12)

InChI Key

UVXGDJYWCWMFQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)CN

Origin of Product

United States

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